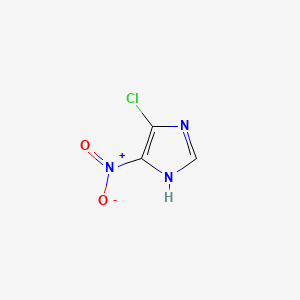

5-Chloro-4-nitro-1H-imidazole

Descripción general

Descripción

5-Chloro-4-nitro-1H-imidazole is a chemical compound with the molecular formula C3H2ClN3O2 . It has a molecular weight of 147.52 . This compound is a solid at room temperature .

Synthesis Analysis

Imidazole derivatives, including 5-Chloro-4-nitro-1H-imidazole, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of a Schiff’s base complex nickel catalyst for a highly efficient one-pot microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of 5-Chloro-4-nitro-1H-imidazole can be represented by the InChI code 1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H, (H,5,6) and the InChI key ZJYZSKPVPVBBFB-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazole compounds, including 5-Chloro-4-nitro-1H-imidazole, are involved in a variety of chemical reactions. For instance, they can undergo a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .Physical And Chemical Properties Analysis

5-Chloro-4-nitro-1H-imidazole is a solid at room temperature . It is soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

-

Pharmaceutical Applications

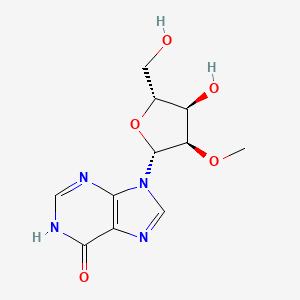

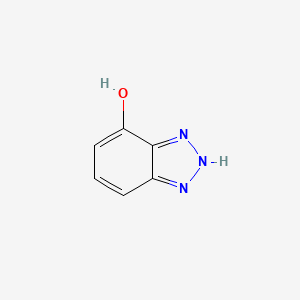

- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

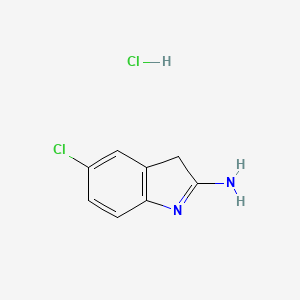

- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Chemical Synthesis

- Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications .

- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

-

Radiosensitization of Mammalian Cells

-

Pharmaceutical Intermediate

- 5-chloro-1-methyl-4-nitroimidazole is a kind of important pharmaceutical intermediate .

- For example, it is the key intermediate of synthetic azathioprine . Azathioprine has the purine antagonistic action, when being mainly used in heteroplastic transplantation, it suppresses immunological rejection .

- It is widely used in active chronic hepatitis, rheumatoid arthritis, systemic lupus erythematosus in addition, autoimmune disorders such as autoimmune hemolytic anemia .

-

Synthesis of 5-aryl-1-methyl-4-nitroimidazoles

-

Recognition of Anions

-

Large Range of Applications

-

Synthesis of 2,4,5-Triaryl-1H

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZSKPVPVBBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206151 | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-nitro-1H-imidazole | |

CAS RN |

57531-38-1 | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

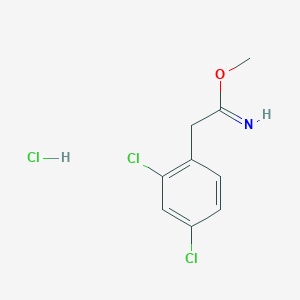

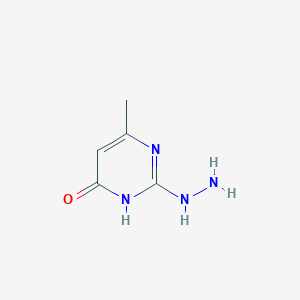

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)

![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)

![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)

amine hydrochloride](/img/structure/B1436456.png)